molecular formula C30H28N2O3 B4903874 N-(3,4-dimethylphenyl)-4-[4-[(3,4-dimethylphenyl)carbamoyl]phenoxy]benzamide

N-(3,4-dimethylphenyl)-4-[4-[(3,4-dimethylphenyl)carbamoyl]phenoxy]benzamide

Cat. No.: B4903874
M. Wt: 464.6 g/mol
InChI Key: DUTTXNZDWCHRPA-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylphenyl)-4-[4-[(3,4-dimethylphenyl)carbamoyl]phenoxy]benzamide” is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethylphenyl)-4-[4-[(3,4-dimethylphenyl)carbamoyl]phenoxy]benzamide” typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 3,4-dimethylaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Coupling reaction: The resulting intermediate is then coupled with 4-hydroxybenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions may target the amide groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

“N-(3,4-dimethylphenyl)-4-[4-[(3,4-dimethylphenyl)carbamoyl]phenoxy]benzamide” may have several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethylphenyl)-4-[4-[(3,4-dimethylphenyl)carbamoyl]phenoxy]benzamide” would depend on its specific interactions with biological targets. Typically, such compounds may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-4-aminobenzamide
  • N-(3,4-dimethylphenyl)-4-hydroxybenzamide
  • N-(3,4-dimethylphenyl)-4-methoxybenzamide

Uniqueness

The unique structure of “N-(3,4-dimethylphenyl)-4-[4-[(3,4-dimethylphenyl)carbamoyl]phenoxy]benzamide” lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-[4-[(3,4-dimethylphenyl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O3/c1-19-5-11-25(17-21(19)3)31-29(33)23-7-13-27(14-8-23)35-28-15-9-24(10-16-28)30(34)32-26-12-6-20(2)22(4)18-26/h5-18H,1-4H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTTXNZDWCHRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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